Superior and Non-Equivalent Neurite Outgrowth Activity of IKVAV Compared to Amino Acid-Substituted Analogs
A comprehensive structure-activity relationship (SAR) study demonstrated that the biological activity of the IKVAV sequence is highly dependent on its exact amino acid composition. A panel of 12-mer peptide analogs containing the IKVAV sequence with specific substitutions at the lysine or isoleucine residues were synthesized and tested. While some analogs retained the ability to promote cell attachment, none of the analog peptides demonstrated neurite outgrowth activity that was comparable to the native IKVAV-containing sequence [1]. This finding underscores that IKVAV's neurite-promoting function is uniquely tied to its primary structure and cannot be replicated by closely related sequences.
| Evidence Dimension | Neurite outgrowth activity in PC12 cells |
|---|---|
| Target Compound Data | Positive (promotes robust neurite outgrowth) |
| Comparator Or Baseline | 12-mer peptide analogs with single amino acid substitutions at Lys or Ile residues |
| Quantified Difference | None of the analog peptides showed neurite outgrowth activity comparable to that of the IKVAV peptide |
| Conditions | In vitro assay using PC12 rat pheochromocytoma cells |
Why This Matters
For applications in neural tissue engineering and neurobiology, only the native IKVAV sequence ensures the potent and consistent induction of neurite outgrowth, a functional endpoint that cannot be met by simple amino acid substitutions.
- [1] Nomizu, M., et al. (1995). Structure-activity study of a laminin alpha 1 chain active peptide segment Ile-Lys-Val-Ala-Val (IKVAV). FEBS Letters, 365(2-3), 227-231. DOI: 10.1016/0014-5793(95)00475-o View Source
